1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazole ring, a triazolopyridazine moiety, and a diazepane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole and triazolopyridazine intermediates, followed by their coupling to form the final diazepane structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole and triazolopyridazine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The imidazole and triazolopyridazine rings can bind to active sites on enzymes, inhibiting their activity. The sulfonyl group may also play a role in these interactions by forming hydrogen bonds or electrostatic interactions with target molecules. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane stands out due to its unique combination of functional groups and rings. Similar compounds include:
- This compound
- This compound
- This compound
These compounds share similar core structures but differ in the specific substituents on the rings, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O2S/c1-13(2)18-19-17(12-23(18)4)29(27,28)25-9-5-8-24(10-11-25)16-7-6-15-21-20-14(3)26(15)22-16/h6-7,12-13H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBFTXFTRDKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)S(=O)(=O)C4=CN(C(=N4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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